molecular formula C13H15F2N3 B11737595 N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11737595
M. Wt: 251.27 g/mol
InChI Key: ZWJSROJWYSJZBR-UHFFFAOYSA-N
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Description

N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a difluorophenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the reaction of the pyrazole intermediate with a difluorobenzyl halide in the presence of a base such as potassium carbonate.

    Addition of the isopropyl group: The final step involves the alkylation of the pyrazole nitrogen with an isopropyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: The compound can serve as a probe to study biological pathways and mechanisms.

    Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity and selectivity, while the pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,4-difluorophenyl)methyl]-3-(propan-2-yl)aniline: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    Imidazole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.

Uniqueness

N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The presence of the difluorophenyl group can enhance its stability and binding affinity, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H15F2N3/c1-9(2)18-8-11(7-17-18)16-6-10-4-3-5-12(14)13(10)15/h3-5,7-9,16H,6H2,1-2H3

InChI Key

ZWJSROJWYSJZBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=C(C(=CC=C2)F)F

Origin of Product

United States

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